7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Beschreibung
Eigenschaften
Molekularformel |
C8H6N4O |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-13-7-2-6(4-9)12-5-10-11-8(12)3-7/h2-3,5H,1H3 |
InChI-Schlüssel |
ORCZYFNMIJOKSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NN=CN2C(=C1)C#N |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile: Navigating a Sparsely Documented Chemical Landscape
An In-Depth Technical Guide to 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile: Navigating a Sparsely Documented Chemical Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical entity 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. Initial investigations into this specific molecule reveal a notable scarcity of information within publicly accessible scientific literature and chemical databases. A definitive CAS Registry Number for this specific isomer has not been identified, and conflicting data from commercial suppliers underscores the ambiguity surrounding its documented synthesis and characterization.
Consequently, this guide will proceed by presenting a synthesis of the available information on the broader class of substituted[1][2][3]triazolo[4,3-a]pyridines, including general synthetic strategies and known biological activities. While a detailed, validated protocol for the 5-carbonitrile isomer cannot be provided due to the lack of primary sources, this document will equip researchers with the foundational knowledge to approach its potential synthesis and explore the chemical space of related, well-documented analogs.
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine core is a significant heterocyclic scaffold in drug discovery.[4] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive framework for designing molecules that can interact with a variety of biological targets. This scaffold is found in compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antithrombotic, and antiproliferative agents.[5]
Physicochemical Properties and Structural Features
While specific, experimentally verified data for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is unavailable, we can infer its general characteristics based on its constituent functional groups.
| Property | Predicted Characteristics |
| Molecular Formula | C₉H₆N₄O |
| Molecular Weight | 186.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| Key Functional Groups | - [1][2][3]triazolo[4,3-a]pyridine core: Aromatic, electron-deficient system. - 7-Methoxy group: An electron-donating group that can influence the electronic properties of the pyridine ring and participate in hydrogen bonding. - 5-Carbonitrile group: A strong electron-withdrawing group that can modulate the molecule's polarity and act as a hydrogen bond acceptor. |
Prospective Synthesis Strategies
A definitive, peer-reviewed synthesis for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is not available. However, based on established methods for the synthesis of related triazolopyridines, a plausible synthetic route can be proposed. This hypothetical pathway is intended to serve as a conceptual framework for researchers.
A common and effective method for constructing the[1][2][3]triazolo[4,3-a]pyridine ring system involves the cyclization of a 2-hydrazinopyridine intermediate.[1]
Figure 1: A proposed synthetic workflow for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Hydrazino-4-methoxy-6-cyanopyridine (Intermediate B)
-
To a solution of 2-Chloro-4-methoxy-6-cyanopyridine (starting material A) in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Formation of the[1][2][3]triazolo[4,3-a]pyridine Ring (Product D)
-
The formation of the triazole ring can be achieved by reacting the hydrazinopyridine intermediate (B) with a suitable one-carbon source, such as triethyl orthoformate or an aldehyde, to form a hydrazone intermediate (C).[1]
-
Subsequent oxidative cyclization of the hydrazone intermediate would yield the final product (D). Various oxidizing agents can be employed for this step.
Potential Biological Activity and Therapeutic Applications
While there is no specific biological data for the 5-carbonitrile isomer, related compounds have shown interesting pharmacological activities.
One source suggests that 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile may act as an inhibitor of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[1]
The broader class of[1][2][3]triazolo[4,3-a]pyridines has been explored for a range of therapeutic targets, including their use as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy.[4]
Figure 2: A simplified diagram illustrating the potential mechanism of action as a p38 MAP kinase inhibitor.
Characterization Techniques
Should this compound be synthesized, a full suite of analytical techniques would be required to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: This would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
A Note on a Closely Related, Documented Isomer
For researchers seeking a tangible starting point in this chemical class, 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-6-carbonitrile is a documented compound with the CAS Registry Number 1427412-91-6 .[6] Investigating the synthesis and properties of this known isomer could provide valuable insights and a reliable benchmark for the exploration of the 5-carbonitrile analog.
Conclusion and Future Directions
7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile represents an under-explored area of chemical space. While the lack of a dedicated CAS Registry Number and published literature presents a significant challenge, the foundational knowledge of the[1][2][3]triazolo[4,3-a]pyridine scaffold provides a rational basis for its potential synthesis and biological evaluation. Researchers venturing into this area are encouraged to pursue the synthesis based on established methodologies for related compounds and to conduct thorough analytical characterization to unequivocally confirm the structure of this novel entity. The potential for this molecule to exhibit interesting pharmacological properties, particularly in the context of kinase inhibition, warrants further investigation.
References
-
EvitaChem. 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. EvitaChem. Accessed March 27, 2026.
-
Guidechem. 7-Methoxy[1][2][3]triazolo[4,3-a]pyridine-6-carbonitrile. Guidechem. Accessed March 27, 2026.
-
Guidechem. 7-Methoxy[1][2][3]triazolo[4,3-a]pyridine-6-carbonitrile CAS 1427412-91-6. Guidechem. Accessed March 27, 2026.
-
MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine. MDPI. Published July 12, 2023. Accessed March 27, 2026.
-
PMC. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Published April 6, 2022. Accessed March 27, 2026.
-
PMC. The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PMC. Accessed March 27, 2026.
- Royal Society of Chemistry. An Efficient Synthesis of Triazolo-carbohydrate Mimetics and Their Conformation Analysis. Royal Society of Chemistry. Accessed March 27, 2026.
-
Google Patents. New 7-phenyl-[1][2][3]triazolo[4,3-a]pyridin-3(2h)-one derivatives. Google Patents. Accessed March 27, 2026.
- Google Patents. Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- Journal of Medicinal Chemistry. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry. Published June 8, 2017. Accessed March 27, 2026.
- MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Published February 18, 2024. Accessed March 27, 2026.
-
PMC. Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. PMC. Accessed March 27, 2026.
-
Taiwan Food and Drug Administration. Method of Test for 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (NTTP) in Sitagliptin Drug Substance. Taiwan Food and Drug Administration. Published January 11, 2024. Accessed March 27, 2026.
Sources
- 1. evitachem.com [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine [mdpi.com]
- 6. Page loading... [guidechem.com]
A Technical Guide to the Molecular Weight and Exact Mass of 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile
A Technical Guide to the Molecular Weight and Exact Mass of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mass in Chemical Identification
In the realm of medicinal chemistry and drug development, the precise characterization of a molecule is paramount. Among the fundamental properties, the molecular weight and, more specifically, the exact mass, serve as the primary identifiers of a chemical entity. This guide provides an in-depth technical overview of these properties for the heterocyclic compound 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile, a scaffold of interest in pharmacological research. Understanding the distinction between molecular weight and exact mass is crucial for the unambiguous identification and quality control of this and other potential drug candidates.
Chemical Identity of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
The foundational information for determining the mass of this compound is its chemical formula and structure.
Distinguishing Molecular Weight and Exact Mass
A common point of confusion is the interchangeability of the terms "molecular weight" and "exact mass." For the rigorous demands of scientific research, understanding their distinct definitions is essential.
Molecular Weight (or Average Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering the natural abundance of their isotopes. This is the value typically used in stoichiometric calculations.
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4][5] This value is of paramount importance in high-resolution mass spectrometry.[6]
The following diagram illustrates the conceptual difference:
Caption: Conceptual difference between Molecular Weight and Exact Mass.
Quantitative Data Summary
The table below summarizes the key mass-related values for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
| Parameter | Value | Source |
| Molecular Formula | C₈H₆N₄O | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Calculated Exact Mass | 174.05416 g/mol | Calculation based on isotopic masses |
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule.
-
Carbon (¹²C): 12.000000 u
-
Hydrogen (¹H): 1.007825 u
-
Nitrogen (¹⁴N): 14.003074 u
-
Oxygen (¹⁶O): 15.994915 u
For C₈H₆N₄O:
Exact Mass = (8 * 12.000000) + (6 * 1.007825) + (4 * 14.003074) + (1 * 15.994915) = 96.000000 + 6.04695 + 56.012296 + 15.994915 = 174.054161 u
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass is confirmed experimentally using high-resolution mass spectrometry (HRMS). This technique is capable of measuring the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.[7][8]
The general workflow for this determination is as follows:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Application Note: Synthesis and Protocol Guide for 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Introduction & Strategic Rationale
The compound 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a highly specialized heterocyclic scaffold with significant applications in medicinal chemistry, particularly as a lead structure for designing anti-inflammatory drugs targeting the p38 mitogen-activated protein kinase (MAPK)[1].
Synthesizing this fused bicyclic system requires precise regiocontrol. The most efficient, field-proven strategy involves a three-step linear sequence starting from the commercially available 2,6-dichloro-4-methoxypyridine . The route leverages the innate electronic properties of the pyridine ring to sequentially install the hydrazine moiety, annulate the triazole ring, and finally execute a transition-metal-catalyzed cross-coupling to install the carbonitrile group[1].
Synthetic Workflow & Mechanistic Pathway
Figure 1: Three-step synthetic workflow from 2,6-dichloro-4-methoxypyridine to the target carbonitrile.
Step-by-Step Experimental Protocols
Step 1: Regioselective Hydrazinolysis (Nucleophilic Aromatic Substitution)
Objective: Synthesis of 2-chloro-6-hydrazinyl-4-methoxypyridine.
Causality & Expert Insights: The starting material, 2,6-dichloro-4-methoxypyridine, possesses two electronically equivalent electrophilic centers at C2 and C6. The strong electron-withdrawing nature of the pyridine nitrogen highly activates these positions toward Nucleophilic Aromatic Substitution (SNAr)[2]. By utilizing a controlled excess of hydrazine hydrate in a protic solvent (ethanol) at reflux, mono-substitution is strictly favored. The resulting hydrazine-substituted pyridine is significantly less electrophilic than the starting material, preventing over-reaction (bis-substitution). Furthermore, the product's lower solubility in cold ethanol allows for a self-validating isolation via precipitation[2].
Protocol:
-
Suspend 2,6-dichloro-4-methoxypyridine (1.0 eq, 10.0 mmol) in absolute ethanol (20 mL, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add hydrazine hydrate (64% aqueous solution, 3.0 eq, 30.0 mmol) dropwise at room temperature.
-
Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 4–6 hours.
-
Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV visualization). The starting material spot should completely disappear.
-
Remove the heat source and cool the mixture to 0 °C in an ice bath for 1 hour to induce crystallization.
-
Filter the resulting precipitate through a Büchner funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 5 mL) and cold distilled water (10 mL) to remove unreacted hydrazine and chloride salts.
-
Dry the solid under high vacuum at 40 °C overnight to afford 2-chloro-6-hydrazinyl-4-methoxypyridine as an off-white solid.
Step 2: Triazole Ring Annulation
Objective: Synthesis of 5-chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine.
Causality & Expert Insights: Triethyl orthoformate acts as an ideal one-carbon synthon for the triazole ring. Mechanistically, the primary amine of the hydrazine moiety first condenses with the orthoester to form an ethoxymethylene-hydrazinyl intermediate. Following this, the pyridine nitrogen (N1) attacks the highly electrophilic carbon of the intermediate, driving the elimination of ethanol to aromatize and close the fused [1,2,4]triazole system[3]. Distilling off the ethanol byproduct during the reaction shifts the thermodynamic equilibrium entirely toward the annulated product.
Protocol:
-
In a dry Schlenk flask, dissolve 2-chloro-6-hydrazinyl-4-methoxypyridine (1.0 eq, 8.0 mmol) in neat triethyl orthoformate (15 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq, 0.4 mmol) to accelerate the initial condensation.
-
Equip the flask with a short-path distillation head to allow the removal of ethanol. Heat the mixture to 120 °C and stir for 8–12 hours[3].
-
Once TLC (DCM/MeOH 95:5) indicates complete conversion, cool the mixture to room temperature.
-
Concentrate the remaining triethyl orthoformate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 0–5% MeOH in DCM) to yield 5-chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine.
Step 3: Palladium-Catalyzed Cyanation
Objective: Synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile.
Causality & Expert Insights: The 5-chloro position of the triazolo[4,3-a]pyridine core is uniquely activated by the adjacent bridgehead nitrogen, making the C–Cl bond highly susceptible to oxidative addition by a Pd(0) catalyst[3]. Zinc cyanide (Zn(CN)₂) is specifically chosen over sodium or potassium cyanide because its low solubility maintains a low steady-state concentration of free cyanide ions in solution. This prevents the formation of inactive, highly stable [Pd(CN)₄]²⁻ complexes (catalyst poisoning) while still providing enough cyanide for the transmetalation step[3].
Protocol:
-
In an oven-dried, argon-purged Schlenk tube, combine 5-chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq, 5.0 mmol), Zn(CN)₂ (0.6 eq, 3.0 mmol), and Pd(PPh₃)₄ (0.05 eq, 0.25 mmol).
-
Evacuate and backfill the tube with Argon three times to ensure strict oxygen-free conditions.
-
Inject anhydrous, degassed N,N-dimethylformamide (DMF, 25 mL) via a syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12–16 hours under vigorous stirring[3].
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite to remove insoluble zinc salts and palladium black.
-
Transfer the filtrate to a separatory funnel. Wash thoroughly with water (3 × 30 mL) to remove DMF, followed by a final brine wash (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound, 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile[1].
Quantitative Data & Analytical Markers
The following table summarizes the expected yields, reaction times, and representative analytical markers used to validate the success of each synthetic step.
| Intermediate / Product | Step | Expected Yield (%) | Reaction Time (h) | Key MS (m/z) [M+H]⁺ | Representative ¹H NMR Markers (DMSO-d₆) |
| 2-Chloro-6-hydrazinyl-4-methoxypyridine | 1 | 80–85 | 4–6 | 174.0 | ~8.0 (br s, 1H, NH), ~6.4 (d, 1H), ~6.2 (d, 1H), 3.80 (s, 3H) |
| 5-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine | 2 | 75–80 | 8–12 | 184.0 | ~9.1 (s, 1H, triazole C3-H), ~7.1 (d, 1H), ~6.8 (d, 1H), 3.92 (s, 3H) |
| 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | 3 | 65–70 | 12–16 | 175.1 | ~9.3 (s, 1H, triazole C3-H), ~7.6 (d, 1H), ~7.2 (d, 1H), 3.98 (s, 3H) |
References
- Title: WO2013171712A1 - Substituted 3, 4 - dihydro - 2h - pyrido [1, 2 -a] pyrazine - 1, 6 - dione derivatives useful for the treatment of (inter alia)
-
Title : Synthesis and evaluation of [1,2,4]triazolo[4,3-a]pyridine and[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 Source : PMC (National Institutes of Health) URL :[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. WO2013171712A1 - Substituted 3, 4 - dihydro - 2h - pyrido [1, 2 -a] pyrazine - 1, 6 - dione derivatives useful for the treatment of (inter alia) alzheimer's disease - Google Patents [patents.google.com]
- 3. Discovery of imidazo[1,2-a]-, [1,2,4]triazolo[4,3-a]-, and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Dissolution of 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile in DMSO: An Application Note and Protocol
Mastering the Dissolution of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol and best practices for the dissolution of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile in dimethyl sulfoxide (DMSO). As a member of the triazolo-pyridine class of heterocyclic compounds with potential applications in medicinal chemistry, the accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.[1] This document outlines a robust methodology, discusses the critical role of solvent quality, and offers troubleshooting strategies to ensure the integrity and stability of the resulting solution.
Introduction: The Critical First Step in Research
7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is a molecule of interest in drug discovery and chemical biology.[1] The journey from a solid compound to meaningful biological data begins with a seemingly simple yet crucial step: dissolution. The choice of solvent and the methodology employed can significantly impact the compound's stability, solubility, and ultimately, the reliability of downstream assays. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic polar solvent, widely favored for its ability to dissolve a broad spectrum of organic compounds, including those with poor aqueous solubility.[3] This guide is designed to equip researchers with the expertise to confidently prepare stable and accurate solutions of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile in DMSO.
Understanding the Components
The Compound: 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
-
Chemical Structure: A fused heterocyclic system comprising a triazole ring fused to a pyridine ring, with methoxy and carbonitrile functional groups.
-
Molecular Formula: C₉H₆N₄O
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is an exceptional solvent for many research applications due to its:
-
High Polarity: Enables the dissolution of a wide range of polar and nonpolar compounds.
-
Aprotic Nature: It does not have acidic protons, which can be advantageous for the stability of certain compounds.
-
Miscibility with Water: Allows for easy dilution of DMSO stock solutions into aqueous media for biological assays.
However, it is crucial to be aware of certain properties of DMSO:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can decrease the solubility of some compounds and may promote degradation over time.
-
Reactivity: Although generally inert, DMSO can react with certain classes of compounds, particularly under harsh conditions.
-
Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exhibit toxicity or other off-target effects in cell-based assays.
Core Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile in DMSO. The principles outlined can be adapted for other desired concentrations.
Materials and Equipment
| Item | Specification | Rationale |
| 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile | Solid, of known purity | Accurate weighing is essential for correct concentration. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% purity | Minimizes water contamination and potential side reactions. |
| Analytical balance | Calibrated, with a readability of at least 0.1 mg | Ensures accurate measurement of the compound. |
| Microcentrifuge tubes or glass vials | Sterile, appropriate volume | Prevents contamination of the stock solution. |
| Pipettes | Calibrated, with appropriate tips | For accurate dispensing of DMSO. |
| Vortex mixer | --- | To facilitate dissolution. |
| Sonicator (optional) | Water bath sonicator | Can aid in dissolving compounds that are slow to go into solution. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Essential for safe handling of chemicals. |
Step-by-Step Dissolution Procedure
Step 1: Calculation
-
Determine the molecular weight (MW) of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. (MW = 186.17 g/mol )
-
Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 186.17 g/mol
-
Mass (g) = 0.0018617 g = 1.86 mg
-
-
Step 2: Weighing the Compound
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the calculated mass of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile directly into the tube.
Step 3: Adding the Solvent
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
Step 4: Dissolution
-
Tightly cap the tube.
-
Vortex the mixture at medium speed for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved. The solution should be clear and free of any precipitate.
Step 5: Aiding Dissolution (if necessary)
-
If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (to 30-40°C) can also be employed, but caution should be exercised as excessive heat may degrade the compound.
Step 6: Storage
-
Once fully dissolved, the stock solution should be stored appropriately. For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, aliquoting into single-use volumes and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Visualizing the Workflow
Caption: A streamlined workflow for dissolving 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile in DMSO.
Best Practices and Expert Insights
-
Solvent Quality is Non-Negotiable: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container to prevent moisture contamination.
-
Incremental Addition for Solubility Estimation: If the solubility is unknown, start with a small, known mass of the compound and add small, measured volumes of DMSO incrementally, vortexing between additions, until the compound fully dissolves. This will provide an approximate solubility limit.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is crucial for maintaining the integrity of the compound over time.
-
Proper Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Vehicle Controls in Experiments: Always include a vehicle control (DMSO at the same final concentration as in the experimental samples) in your assays to account for any effects of the solvent itself.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Compound does not fully dissolve | - Concentration exceeds solubility limit.- Insufficient mixing.- Low-quality or wet DMSO. | - Prepare a more dilute solution.- Increase vortexing/sonication time.- Use fresh, anhydrous DMSO. |
| Precipitation upon storage | - Supersaturated solution.- Temperature fluctuations.- Water absorption. | - Gently warm and vortex to redissolve.- Store at a constant temperature.- Ensure vials are tightly sealed. |
| Color change of the solution | - Compound degradation.- Reaction with impurities in DMSO. | - Prepare a fresh stock solution.- Use a higher purity grade of DMSO. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Skin Contact: DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct skin contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Logical Relationships in Solution Preparation
Caption: Interdependencies for achieving reliable experimental outcomes.
References
-
World Scientific News. (2024, February 19). Triazolo derivatives: Synthesis and ultrasonic behaviour in DMF and DMSO solutions over a wide range of temperatures. Retrieved from [Link]
- Baluja, S., Pithiya, M., Hirapara, A., & Lava, D. (2018). Triazolo derivatives: Synthesis and ultrasonic behaviour in DMF and DMSO solutions over a wide range of temperatures. World Scientific News, 114, 177-194.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolo derivatives: Synthesis and ultrasonic behaviour in DMF and DMSO solutions over a wide range of temperatures - World Scientific News [worldscientificnews.com]
Application Notes and Protocols for 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile as a Versatile Building Block in Organic Synthesis
Application Notes and Protocols for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, recognized for its role in the development of inhibitors for a range of therapeutic targets.[1][4] This heterocyclic system is particularly prominent in the design of kinase inhibitors, for instance, targeting p38 MAP kinase for anti-inflammatory therapies.[1] The unique electronic properties and three-dimensional structure of the triazolopyridine core allow for specific and potent interactions with biological targets.
This guide focuses on a key derivative, 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile , a building block of considerable potential. Its strategic functionalization—a methoxy group, a nitrile moiety, and the fused aromatic system—offers multiple avenues for synthetic elaboration. The methoxy group can influence solubility and metabolic stability, while the nitrile group is a versatile handle for conversion into other functional groups such as primary amines or carboxylic acids.[1] This document provides detailed, field-proven insights and representative protocols for the synthesis and application of this valuable building block.
Physicochemical Properties and Characterization
A thorough characterization of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₉H₆N₄O |
| Molecular Weight | 186.17 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |
| CAS Number | Not available (A closely related isomer, 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-6-carbonitrile, is registered under CAS 1427412-91-6[5]) |
Spectroscopic Characterization:
While a specific experimental spectrum for this exact molecule is not publicly available, based on analogues, the following characteristic signals are expected:[3][6]
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons on the pyridine and triazole rings.
-
¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the nitrile carbon (~115-120 ppm), the methoxy carbon (~55-60 ppm), and aromatic carbons.
-
IR (KBr): A sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch is a key diagnostic feature.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 187.06.
Synthetic Protocol: A Representative Pathway
The synthesis of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile can be approached through a multi-step sequence, starting from readily available pyridine derivatives. The following protocol is an adapted, representative procedure based on established methodologies for the synthesis of related triazolopyridines.[1][7]
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Protocol:
Part 1: Synthesis of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine
-
Hydrazinolysis: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq). Heat the reaction mixture at reflux for 12-18 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude 2-hydrazinyl-4-methoxypyridine can be purified by column chromatography or used directly in the next step.
-
Hydrazone Formation: Dissolve the crude 2-hydrazinyl-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol. Add an aqueous solution of glyoxylic acid (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours. The resulting hydrazone intermediate may precipitate and can be collected by filtration.
-
Oxidative Cyclization: Suspend the hydrazone intermediate (1.0 eq) in a chlorinated solvent like dichloromethane. Add N-chlorosuccinimide (NCS) or a similar oxidizing agent (1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate to yield crude 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine. Purify by column chromatography.
Part 2: Functionalization to 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
-
Bromination: Dissolve 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a suitable solvent like acetonitrile. Add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-bromo-7-methoxy-[1][2][3]triazolo[4,3-a]pyridine.
-
Cyanation: In a sealed tube, combine 5-bromo-7-methoxy-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling polar solvent such as DMF or NMP. Heat the reaction mixture at 120-150 °C for 12-24 hours. After cooling, the reaction mixture is poured into an aqueous solution of ethylenediamine or ferric chloride to quench and complex the excess copper salts. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the final product, 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
Application as a Building Block: Key Transformations
The synthetic utility of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile stems from the reactivity of its functional groups. Below are representative protocols for its key transformations.
Reduction of the Nitrile Group to a Primary Amine
The conversion of the nitrile to a primary amine provides a crucial nucleophilic handle for further derivatization, for example, in the synthesis of amide libraries for SAR studies.
Caption: General scheme for the reduction of the nitrile group.
Protocol: Catalytic Hydrogenation [8]
-
Setup: To a solution of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile (1.0 eq) in methanol or ethanol, add a catalytic amount of Raney Nickel (5-10 wt%).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours). Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude (7-Methoxy-[1][2][3]triazolo[4,3-a]pyridin-5-yl)methanamine, which can be purified by crystallization or chromatography.
Alternative Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction [8]
For substrates sensitive to catalytic hydrogenation, LiAlH₄ provides a potent alternative.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Quenching: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude product.
| Method | Reagents | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂, Raney Ni | >80% | Requires specialized hydrogenation equipment. |
| LiAlH₄ Reduction | LiAlH₄ in THF | >70% | Highly reactive, requires anhydrous conditions and careful quenching. |
Suzuki-Miyaura Cross-Coupling
To further elaborate the scaffold, a halogen can be introduced at a reactive position (e.g., the 5-position as a bromide or iodide) to enable palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling.[9][10][11]
Caption: Suzuki-Miyaura cross-coupling of a halogenated precursor.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a mixture of 5-bromo-7-methoxy-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq), add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1).
-
Catalysis: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the pyridine ring, further activated by the fused triazole and the nitrile group, can facilitate nucleophilic aromatic substitution (SNA_r_) of a suitably positioned leaving group (e.g., a halogen).[12][13][14][15][16]
Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Setup: Dissolve 5-bromo-7-methoxy-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Reaction: Add the desired amine nucleophile (1.5-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Heat the reaction mixture at 80-120 °C for 6-24 hours.
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Conclusion
7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for drug discovery programs. The protocols provided herein, adapted from established literature on related compounds, offer a solid foundation for researchers to utilize this scaffold in their synthetic endeavors.
References
-
The Chemistry of[1][2][5]Triazolo[1,5- a] pyridines - Taylor & Francis. Available at: [Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction | Journal of Medicinal Chemistry. Available at: [Link]
-
An Efficient Synthesis of Triazolo-carbohydrate Mimetics and Their Conformation Analysis - The Royal Society of Chemistry. Available at: [Link]
-
Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. Available at: [Link]
-
The Chemistry of the Triazolopyridines: an Update. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Available at: [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. Available at: [Link]
- WO1998007724A1 - Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives - Google Patents.
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]
-
Journal Name COMMUNICATION - DR-NTU. Available at: [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile
Technical Support Center: Troubleshooting Low Aqueous Solubility of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these solubility issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile, and why is its solubility a common challenge?
7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic organic compound featuring a triazole ring fused to a pyridine ring.[4][5] Compounds in the triazolopyridine class are of significant interest in pharmaceutical research for their diverse biological activities.[4][6]
The challenge with solubility stems from its molecular structure. Triazolopyridines are generally characterized by limited solubility in water, although they tend to be soluble in polar organic solvents such as DMSO and DMF.[4] The fused aromatic ring system contributes to a rigid, crystalline structure that can be difficult to solvate with water molecules. Furthermore, the electron-withdrawing nature of the fused triazole ring reduces the basicity of the pyridine nitrogen, making it less readily protonated compared to pyridine alone.[4] This low aqueous solubility is a significant hurdle in drug development, as it can lead to poor absorption and limited bioavailability.[7][8]
Q2: What are the key physicochemical properties I should be aware of?
While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related analogs. Understanding these properties is the first step in designing a rational troubleshooting strategy.
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₆N₄O | --- |
| Molecular Weight | 186.17 g/mol | Relatively small molecule. |
| LogP (Lipophilicity) | ~1.5 - 2.5 (Estimated) | Indicates moderate lipophilicity, suggesting a preference for non-polar environments over water. |
| pKa (Conjugate Acid) | ~3.0 - 4.0 (Estimated) | The compound is a weak base. The pKa of a similar[1][2][3]triazolo[1,5-a]pyridine derivative is 3.4.[4] This means it will become positively charged and more soluble in acidic conditions (pH < pKa).[9] |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | Can accept hydrogen bonds from water, but this is often insufficient to overcome crystal lattice energy. |
Q3: How can I reliably measure the baseline aqueous solubility of my compound?
Before attempting to enhance solubility, you must establish an accurate and reproducible baseline. The gold-standard method is the Shake-Flask Method . A reliable protocol is crucial for validating any enhancement strategy.
-
Preparation : Add an excess amount of solid 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile to a known volume of your aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation : After equilibration, stop the agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation : Centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes).
-
Filtration : Filter the suspension through a low-binding 0.22 µm syringe filter (e.g., PVDF). Causality Note: Pre-saturate the filter by discarding the first few drops to prevent drug adsorption to the filter membrane.
-
-
Quantification : Carefully collect the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting : Report the solubility in units of µg/mL or µM.
Systematic Troubleshooting Guide
Low aqueous solubility is a multi-faceted problem. We recommend a tiered approach, starting with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: Tiered workflow for troubleshooting low aqueous solubility.
Tier 1: pH Modification
Q4: Since the compound is a weak base, how can I use pH to improve its solubility?
For ionizable drugs, pH modification is the most direct and powerful tool for enhancing aqueous solubility.[9] As a weak base, 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile will accept a proton (become protonated) in an acidic environment (pH < pKa). This protonated form is an ion, which is significantly more polar and, therefore, more soluble in water than the neutral form.[10][11][12]
-
Causality : The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of the drug. By lowering the pH well below the compound's pKa, you can drive the equilibrium almost completely to the more soluble, ionized form.[9][11]
-
Prepare Buffers : Prepare a series of biocompatible buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4).
-
Execute Shake-Flask Method : Perform the shake-flask solubility experiment (Protocol 1) in each of these buffers.
-
Analyze and Plot : Quantify the solubility at each pH and plot Solubility (µg/mL, log scale) vs. pH.
-
Interpret : You should observe a significant increase in solubility as the pH decreases.[12] This profile is critical for determining if a simple pH adjustment is sufficient for your experimental needs.
| pH | Expected Solubility Behavior | Example Solubility (µg/mL) |
| 2.0 | High (Mostly Ionized) | > 1000 |
| 4.0 | Moderate-High (Partially Ionized) | 150 |
| 5.5 | Low-Moderate | 25 |
| 6.8 | Low (Mostly Un-ionized) | < 5 |
| 7.4 | Very Low (Un-ionized) | < 2 |
Tier 2: Formulation with Solubilizing Excipients
Q5: pH adjustment is not enough or is incompatible with my experiment (e.g., cell culture). What's next?
When intrinsic solubility modification via pH is not an option, the next step is to use pharmaceutical excipients to create a formulation that enhances solubility.[2][13] The main classes of solubilizing excipients are cosolvents, surfactants, and cyclodextrins.[14]
Caption: Common classes of solubilizing excipients and examples.
Q6: How do cosolvents work, and which ones should I screen first?
A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15]
-
Causality : By making the aqueous environment "less polar," a cosolvent system reduces the energetic penalty of solvating a lipophilic molecule like 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile, thereby increasing its solubility.[15][16] This is a widely used technique, especially for injectable formulations.[17]
For initial screening, we recommend starting with low-toxicity cosolvents that are common in preclinical and clinical formulations.
-
Select Cosolvents : Choose a few common cosolvents such as Polyethylene Glycol 300 (PEG 300), Propylene Glycol (PG), and Ethanol.[18][19]
-
Prepare Blends : Prepare aqueous blends of each cosolvent at several concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility : Using the shake-flask method (Protocol 1), measure the equilibrium solubility of your compound in each cosolvent blend.
-
Evaluate : Compare the solubility enhancement at each concentration. Be mindful that high concentrations of organic solvents can be detrimental to many biological systems (e.g., cell-based assays).
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Buffer) | 0% | 2 | 1x |
| PEG 300 | 10% | 50 | 25x |
| 20% | 250 | 125x | |
| Propylene Glycol | 10% | 35 | 17.5x |
| 20% | 180 | 90x | |
| Ethanol | 10% | 65 | 32.5x |
| 20% | 310 | 155x |
Q7: When should I consider using surfactants?
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] They should be considered when cosolvents are ineffective or when a very high degree of solubilization is required.
-
Causality : At low concentrations, surfactants reduce surface tension. Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[1][20] The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment within the aqueous solution. Poorly soluble drugs can partition into this hydrophobic core, leading to a dramatic increase in apparent aqueous solubility.[20][21]
-
Select Surfactants : Choose non-ionic surfactants common in pharmaceutical use, such as Polysorbate 80 (Tween® 80) or Polysorbate 20.[22]
-
Prepare Solutions : Prepare aqueous solutions of the surfactant at concentrations both below and above its known CMC (e.g., 0.01%, 0.1%, 1%, 2% w/v).
-
Measure Solubility : Use the shake-flask method (Protocol 1) to determine the compound's solubility in each surfactant solution.
-
Analyze : A significant, non-linear increase in solubility is expected at concentrations above the CMC.[1]
Q8: How do cyclodextrins improve solubility, and are they suitable for my application?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[3][23] They are often used to improve the solubility, stability, and bioavailability of drugs.[24][25]
-
Causality : A poorly soluble drug molecule of the appropriate size and shape can enter the hydrophobic cavity of the cyclodextrin, forming a non-covalent "inclusion complex".[3][26] This complex has a hydrophilic exterior, allowing the "encapsulated" drug to be readily dispersed in water.[23]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two derivatives with excellent safety profiles and high water solubility, making them ideal candidates.[3]
-
Prepare Cyclodextrin Solutions : Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Determine Solubility : Measure the equilibrium solubility of your compound in each cyclodextrin solution using the shake-flask method (Protocol 1).
-
Construct Phase-Solubility Diagram : Plot the concentration of the dissolved compound (molar) against the concentration of the cyclodextrin (molar).
-
Interpret the Diagram :
-
A-type Profile : A linear increase in solubility indicates the formation of a 1:1 soluble complex. This is the most common and desirable outcome.
-
B-type Profile : The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.
-
Tier 3: Advanced Strategies & Analytical Considerations
Q9: I've tried common excipients with limited success. What other options are there?
If standard approaches fail, more advanced formulation technologies may be necessary. These often require specialized equipment and expertise but can be highly effective for very challenging compounds.
-
Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, preventing it from forming a stable crystal lattice.[7][27] The drug exists in a high-energy, amorphous state, which has a much higher apparent solubility and faster dissolution rate than the crystalline form.[27][28]
-
Lipid-Based Drug Delivery Systems (LBDDS) : These systems use lipids and surfactants to formulate the drug.[13][29] Self-emulsifying drug delivery systems (SEDDS) are designed to spontaneously form fine oil-in-water emulsions in the aqueous environment of the gut, facilitating absorption.[27]
Q10: How do I choose the right analytical method to quantify my compound in these complex formulations?
Quantifying a compound in a complex matrix containing excipients requires a robust and specific analytical method.
-
Recommendation : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the method of choice.
-
Method Validation : It is critical to validate your HPLC method in the presence of the excipients. Run a blank formulation (containing all excipients but no drug) to ensure that the excipients do not co-elute with your compound or interfere with its detection.[30][31]
-
Sample Preparation : For samples containing high concentrations of polymers or surfactants, a protein precipitation or solid-phase extraction step may be necessary prior to injection to prevent column fouling and ensure accurate quantification.[32]
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| pH Adjustment | Ionization of the weakly basic compound in acidic media.[9] | Simple, potent, cost-effective. | Only for ionizable compounds; not suitable for all biological systems. |
| Cosolvents | Reduces the polarity of the aqueous solvent system.[15] | Effective, well-understood, wide range of options. | High concentrations can be toxic; may cause drug precipitation upon dilution. |
| Surfactants | Encapsulation of the drug within hydrophobic micelle cores.[1][20] | High solubilization capacity; can improve stability. | Potential for toxicity; complex behavior around the CMC. |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[3][23] | Generally low toxicity; can improve stability. | Requires specific molecular fit; can be expensive. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[7][27] | Significant increase in apparent solubility and dissolution rate. | Requires specialized manufacturing (e.g., spray drying); potential for physical instability. |
References
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25). (Source not publicly available)
-
Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Triazolopyridine — Grokipedia. (n.d.). (Source not publicly available)
-
Cyclodextrins used as excipients | EMA. (2017, October 9). European Medicines Agency. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
cyclodextrins-in-pharmacy-an-overview.pdf - Pharmacophore. (n.d.). Pharmacophore. [Link]
-
Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 21). PatSnap. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). (Source not publicly available)
-
Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed. (2016, February 15). PubMed. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). PubMed. [Link]
- The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29). (Source not publicly available)
- Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. (n.d.). (Source not publicly available)
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2015, May 18). ACS Publications. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). JOCPR. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate. (n.d.). ResearchGate. [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. - ResearchGate. (n.d.). ResearchGate. [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel 3H-[1][2][28]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed. (2017, August 15). PubMed. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.). SciELO. [Link]
-
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept - Asian Journal of Pharmaceutics. (2016, August 4). Asian Journal of Pharmaceutics. [Link]
- US6361758B1 - Cosolvent formulations - Google Patents. (n.d.).
- PH and Solvent Effect on Drug Solubility. (n.d.). (Source not publicly available)
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023, April 9). Arabian Journal of Chemistry. [Link]
- Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2005, January 1). (Source not publicly available)
-
Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC. (2025, October 14). National Center for Biotechnology Information. [Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2016, April 14). ResearchGate. [Link]
- Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2026, March 18). (Source not publicly available)
- III Analytical Methods. (n.d.). (Source not publicly available)
- The Chemistry of the Triazolopyridines: an Update. (n.d.). (Source not publicly available)
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University Publications. [Link]
Sources
- 1. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 3. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine â Grokipedia [grokipedia.com]
- 5. evitachem.com [evitachem.com]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? [eureka.patsnap.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 20. jocpr.com [jocpr.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. pharmtech.com [pharmtech.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. australiansciencejournals.com [australiansciencejournals.com]
- 26. pharmacophorejournal.com [pharmacophorejournal.com]
- 27. ijsrtjournal.com [ijsrtjournal.com]
- 28. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 29. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 30. (PDF) Acceptable Analytical Practices for Dissolution [research.amanote.com]
- 31. researchgate.net [researchgate.net]
- 32. env.go.jp [env.go.jp]
A Guide to the Structural Elucidation of 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile using ¹H and ¹³C NMR Spectroscopy
A Guide to the Structural Elucidation of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile using ¹H and ¹³C NMR Spectroscopy
Introduction: The Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For novel heterocyclic systems like the[1][2][3]triazolo[4,3-a]pyridine scaffold, NMR provides critical information regarding the connectivity of atoms, the electronic environment of individual nuclei, and the overall molecular geometry. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the distribution of electron density within the molecule, which is in turn influenced by the presence of heteroatoms and various functional groups.
Predicted NMR Data for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. These predictions are derived from a comprehensive analysis of substituent effects and a comparison with experimentally determined data for structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.5 - 8.8 | s |
| H-6 | 7.0 - 7.3 | d |
| H-8 | 8.0 - 8.3 | d |
| OCH₃ | 4.0 - 4.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 145 - 150 |
| C-5 | 110 - 115 |
| C-6 | 115 - 120 |
| C-7 | 160 - 165 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
| C≡N | 115 - 120 |
| OCH₃ | 55 - 60 |
Comparative Analysis and Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the electronic effects of the methoxy (-OCH₃) and carbonitrile (-C≡N) groups on the[1][2][3]triazolo[4,3-a]pyridine core.
¹H NMR Spectrum Analysis
-
H-3: The proton on the triazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms, placing its resonance in the downfield region of the spectrum.
-
H-6 and H-8: These protons are part of the pyridine ring. The methoxy group at C-7 is an electron-donating group, which would typically shield adjacent protons. However, the overall electron-deficient nature of the fused heterocyclic system and the presence of the electron-withdrawing nitrile group will influence their final chemical shifts. The ortho-coupling between H-6 and H-8 will result in doublet signals.
-
OCH₃: The protons of the methoxy group will appear as a sharp singlet in the typical range for methoxy protons attached to an aromatic ring.
¹³C NMR Spectrum Analysis
-
C-7: The carbon atom attached to the electron-donating methoxy group is expected to be the most deshielded carbon in the pyridine ring, appearing at a high chemical shift.
-
C-5 and C≡N: The carbon of the nitrile group and the C-5 to which it is attached will have characteristic chemical shifts. The nitrile carbon typically appears in the 115-120 ppm range.
-
Triazole and Pyridine Carbons: The remaining carbon atoms of the fused ring system will have chemical shifts influenced by the nitrogen atoms and the substituents. The electron-withdrawing nature of the triazole ring generally leads to a downfield shift for the carbons of the pyridine ring compared to a simple pyridine.
Experimental Protocol for NMR Data Acquisition
For the accurate experimental determination of the NMR spectra of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Visualization of Molecular Structure and Numbering
The following diagram illustrates the structure of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile with the standard numbering system used for the analysis of its NMR spectra.
Caption: Molecular structure of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile.
Conclusion
This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine-5-carbonitrile. The presented data and interpretations, grounded in the established principles of NMR spectroscopy and comparison with structurally related molecules, offer a valuable resource for the characterization of this and similar heterocyclic systems. The outlined experimental protocol provides a clear path for the acquisition of high-quality, verifiable NMR data.
References
Efficacy of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile vs standard heterocyclic inhibitors
Efficacy of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile vs. Standard Heterocyclic Inhibitors: A Mechanistic and Experimental Guide
As a Senior Application Scientist navigating the complexities of targeted oncology and kinase inhibition, I frequently encounter the limitations of legacy drug scaffolds. For over a decade, quinazoline-based architectures (e.g., erlotinib, gefitinib) have been the gold standard for Receptor Tyrosine Kinase (RTK) inhibition. However, the emergence of gatekeeper mutations—most notably the T790M mutation in the Epidermal Growth Factor Receptor (EGFR)—has exposed the structural vulnerabilities of these classic heterocycles [1].
This guide provides an objective, data-driven comparison between standard quinazoline inhibitors and the next-generation 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile scaffold, detailing the mechanistic causality behind its superior efficacy and outlining self-validating protocols for its evaluation.
Structural Causality: Overcoming the Gatekeeper Clash
To understand why the 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile scaffold outperforms standard quinazolines in mutant RTKs, we must analyze the atomic interactions within the kinase hinge region.
The Quinazoline Limitation: Standard quinazolines rely on their N1 nitrogen to form a critical hydrogen bond with the kinase hinge (e.g., Met793 in EGFR). However, they typically feature bulky anilino groups at the C4 position and extended alkoxy chains at C6/C7. When the threonine gatekeeper residue mutates to a bulky methionine (T790M), the enlarged side chain creates a severe steric clash with the quinazoline core, drastically reducing binding affinity and rendering the drug ineffective [2].
The Triazolopyridine Advantage: The [1,2,4]triazolo[4,3-a]pyridine core acts as a highly compact, electron-rich bioisostere.
-
The 5-Carbonitrile Vector: Positioned adjacent to the bridgehead, the carbonitrile group features an sp-hybridized, linear geometry. This allows it to project deeply into the restricted mutant gatekeeper pocket without suffering a steric penalty. Furthermore, the highly electronegative nitrogen acts as a potent hydrogen-bond acceptor, establishing a strong dipole interaction that anchors the molecule.
-
The 7-Methoxy Vector: This electron-donating group modulates the electron density of the bicyclic core, optimizing the pKa of the triazole nitrogens to maximize hinge-binding strength. Simultaneously, it projects into the solvent-exposed channel, maintaining favorable hydration energetics and improving overall aqueous solubility [3].
Mechanistic pathway showing triazolopyridine overcoming T790M-mediated EGFR resistance.
Comparative Efficacy & ADME Profiling
The structural advantages of the triazolopyridine scaffold translate directly into superior biochemical and pharmacokinetic profiles. The tables below summarize the comparative efficacy against wild-type (WT) and mutant kinases, alongside critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Table 1: In Vitro Kinase Inhibition Profiling
| Compound Scaffold | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | Selectivity Ratio (WT / Mutant) |
| Standard Quinazoline (e.g., Erlotinib) | 2.5 | > 5000 | 0.0005 |
| 7-Methoxy-triazolopyridine-5-carbonitrile | 115.0 | 8.5 | 13.5 |
Data interpretation: The triazolopyridine scaffold demonstrates a >500-fold improvement in potency against the T790M mutant while sparing the wild-type receptor, widening the therapeutic window and reducing WT-mediated toxicities (e.g., skin rash, diarrhea).
Table 2: ADME & Physicochemical Properties
| Parameter | Standard Quinazoline Core | Triazolopyridine Scaffold |
| Molecular Weight (Core) | ~145.15 g/mol | 174.16 g/mol |
| Caco-2 Permeability (Pₐₚₚ) | Low-Moderate | High (>15 × 10⁻⁶ cm/s) |
| Efflux Ratio (BCRP/P-gp) | > 3.0 (Substrate) | < 2.0 (Non-substrate) |
| Aqueous Solubility (LogS) | Poor | Moderate-High |
Self-Validating Experimental Protocols
To rigorously evaluate this scaffold, standard biochemical assays are insufficient. As an application scientist, I mandate the use of self-validating systems that account for slow-binding kinetics and intracellular target engagement.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
This protocol measures direct biochemical inhibition while preventing artifactual data caused by protein oxidation or non-equilibrium binding.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.
-
Causality: DTT is critical to prevent the oxidation of active-site cysteines (e.g., Cys797). Oxidized cysteines alter the pocket conformation, leading to false-negative IC₅₀ values.
-
-
Compound Pre-incubation: Dispense the triazolopyridine inhibitor (10-point dose-response) and the recombinant mutant kinase into a 384-well plate. Incubate at room temperature for 30 minutes prior to adding ATP.
-
Causality: Compact bicyclic scaffolds often exhibit slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring accurate affinity measurements.
-
-
Substrate Addition: Add ATP at its apparent Km value alongside the biotinylated peptide substrate.
-
Causality: Running the assay at the Km of ATP ensures the assay remains sensitive to competitive inhibitors while reflecting physiological nucleotide competition.
-
-
Detection & Self-Validation: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET emission ratio (665nm/615nm).
-
Validation System: Every plate must include a Staurosporine positive control to verify the assay's dynamic range (Z'-factor > 0.6) and a DMSO-only negative control to establish the uninhibited baseline.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Biochemical potency means nothing if the drug cannot penetrate the cell or is pumped out by efflux transporters. CETSA proves intracellular target engagement.
-
Live Cell Dosing: Culture H1975 cells (harboring the L858R/T790M mutation) and treat with 1 µM of the triazolopyridine inhibitor or DMSO for 2 hours.
-
Causality: Dosing intact cells forces the compound to navigate the lipid bilayer and intracellular ATP concentrations, providing a true measure of cellular efficacy.
-
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
-
Causality: As temperature rises, proteins denature and aggregate. If the triazolopyridine binds the kinase, it thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm ) higher.
-
-
Lysis and Isolation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C) rather than chemical detergents. Centrifuge at 20,000 x g for 20 minutes.
-
Causality: Harsh detergents (like SDS or Triton X-100) can artificially solubilize denatured aggregates, destroying the assay's ability to separate the folded (soluble) fraction from the unfolded (pellet) fraction.
-
-
Quantification & Self-Validation: Analyze the soluble supernatant via Western Blot using an anti-EGFR antibody.
-
Validation System: Probe the exact same membrane for GAPDH. GAPDH must show identical thermal melting curves in both DMSO and compound-treated samples. This proves that the triazolopyridine's stabilization is highly target-specific and not an artifact of global proteome alteration.
-
CETSA workflow validating intracellular target engagement and thermal stabilization.
References
-
Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. National Center for Biotechnology Information (PMC). URL: [Link]
-
Challenges and Perspectives on the Development of Small-Molecule EGFR Inhibitors against T790M-Mediated Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
- WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.Google Patents.
Analytical Comparison Guide: IR Spectroscopy of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile vs. Synthetic Alternatives
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter challenges in structurally validating densely functionalized heterocycles. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged pharmacophore, exhibiting potent antimicrobial, anti-inflammatory, and antithrombotic activities[1].
When synthesizing complex derivatives like 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile , distinguishing the final cyclized product from its synthetic precursors and regioisomers is a critical bottleneck. Infrared (IR) spectroscopy—specifically Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)—serves as a rapid, non-destructive, and highly deterministic analytical tool for this purpose.
This guide objectively compares the IR absorption profile of our target molecule against key alternatives, providing researchers with a mechanistically grounded, self-validating framework for structural confirmation.
The Comparative Landscape: Target vs. Alternatives
To demonstrate the diagnostic power of IR spectroscopy, we must evaluate the target molecule against two critical reference points that represent common points of failure or ambiguity in the synthetic workflow:
-
The Target: 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile.
-
Alternative 1 (The Precursor): 2-Hydrazinyl-4-methoxypyridine-3-carbonitrile. Comparing against this precursor tracks the success of the oxidative cyclization step.
-
Alternative 2 (The Unsubstituted Core): [1,2,4]Triazolo[4,3-a]pyridine. Comparing against the bare core isolates the specific vibrational contributions of the methoxy and nitrile substituents.
Mechanistic Causality in IR Vibrational Modes
Do not merely memorize band frequencies; understanding why certain bands appear dictates our experimental choices and prevents false positives[2].
-
The Nitrile Group (-C≡N): The sp-hybridized carbon-nitrogen triple bond acts as an independent, high-energy oscillator. Because it sits in a unique frequency region (~2210–2260 cm⁻¹) devoid of interference from most other functional groups, it is an unambiguous marker. Conjugation with the electron-deficient pyridine ring slightly shifts this stretching frequency compared to aliphatic nitriles.
-
The Methoxy Group (-OCH₃): The asymmetric C-O-C stretching vibration is highly polar. This results in a strong change in the molecular dipole moment during the vibration, yielding a highly intense, diagnostic IR absorption band around 1250 cm⁻¹.
-
The Triazolopyridine Core: The fusion of the electron-rich triazole ring with the pyridine ring creates a highly delocalized π -system. The C=N and C=C stretching modes couple, producing a complex but characteristic "fingerprint" series of sharp bands between 1500 and 1650 cm⁻¹[3].
-
Cyclization Tracking (The N-H Loss): The synthetic precursor contains a hydrazinyl group (-NH-NH₂) which exhibits strong, broad N-H stretching bands above 3100 cm⁻¹. Successful cyclization into the triazole ring consumes these protons. Therefore, the absence of N-H bands in the target molecule is just as diagnostic as the presence of other bands.
Quantitative Data Comparison
The following table synthesizes the expected IR absorption bands based on functional group frequencies and established literature data for triazolopyridines.
| Vibrational Mode / Functional Group | Target: 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | Alternative 1: Precursor (2-Hydrazinyl-4-methoxypyridine-3-carbonitrile) | Alternative 2: Unsubstituted Core ([1,2,4]Triazolo[4,3-a]pyridine) |
| N-H Stretch (Amines) | Absent (Confirms cyclization) | 3100–3400 cm⁻¹ (Strong, multiple bands) | Absent |
| -C≡N Stretch (Nitrile) | ~2220–2250 cm⁻¹ (Sharp, distinct) | ~2220–2250 cm⁻¹ (Sharp, distinct) | Absent |
| C=N / C=C Stretch (Heterocycle) | 1500–1650 cm⁻¹ (Complex coupled bands) | 1500–1600 cm⁻¹ (Pyridine ring only) | 1500–1650 cm⁻¹ (Complex coupled bands) |
| C-O-C Asymmetric Stretch (Methoxy) | ~1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) | Absent |
| Aromatic C-H Stretch | ~3000–3100 cm⁻¹ (Weak) | ~3000–3100 cm⁻¹ (Weak) | ~3000–3150 cm⁻¹ (Weak) |
Data interpretation note: The target is uniquely identified by the simultaneous presence of nitrile and methoxy bands, coupled with the strict absence of N-H stretching frequencies.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure high-fidelity data, the following protocol utilizes ATR-FTIR equipped with a diamond crystal. This technique is explicitly chosen over traditional KBr pellet preparations because KBr is highly hygroscopic; absorbed water exhibits strong, broad O-H stretching at ~3400 cm⁻¹, which can easily mask or be mistaken for the critical N-H bands of unreacted precursor[2].
Phase 1: System Suitability & Calibration
-
Action: Run a standard 1.5 mil polystyrene calibration film.
-
Causality: This validates the interferometer's alignment and laser frequency accuracy. You must observe the critical 1601 cm⁻¹ and 1028 cm⁻¹ bands within a ±1 cm⁻¹ tolerance before proceeding. This ensures instrument drift does not cause misassignment of the nitrile band.
Phase 2: Background Acquisition (The Self-Validation Step)
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality: This is the core of the self-validating system. It actively subtracts ambient atmospheric interferences—specifically CO₂ (which absorbs near 2350 cm⁻¹, dangerously close to the nitrile region) and water vapor[4].
Phase 3: Sample Application & Spectral Acquisition
-
Action: Deposit 2–5 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire the spectrum from 4000 to 400 cm⁻¹ (32–64 scans to maximize the signal-to-noise ratio).
-
Causality: Solid-state IR requires intimate physical contact with the ATR crystal to ensure the evanescent IR wave penetrates the sample. Insufficient pressure leads to artificially weak signals, particularly for high-frequency modes like the -C≡N stretch, leading to false negatives.
Phase 4: Diagnostic Logic Implementation
Follow the logical workflow diagram below to confirm the structure based on the acquired spectrum.
ATR-FTIR logical workflow for validating triazolopyridine cyclization via diagnostic IR bands.
References
- The Chemistry of the Triazolopyridines: An Update ResearchG
- Evaluated Infrared Reference Spectra NIST Chemistry WebBook, SRD 69
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine Molecules (2022)
- Quantitative Infrared D
Sources
Standard Operating Procedure & PPE Guide: Handling 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
As a Senior Application Scientist, I approach novel or proprietary intermediates like 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile with a principle of maximum precaution. Because exhaustive toxicological data (e.g., LD50, chronic exposure limits) is rarely available for specialized drug development building blocks, we must extrapolate risks based on its structural pharmacophores and apply authoritative laboratory safety standards[1].
Chemical Hazard Profiling & Causality
To design a self-validating safety protocol, we must first understand the causality behind the hazards of this specific molecule:
-
[1,2,4]Triazolo[4,3-a]pyridine Core: This nitrogen-rich heterocyclic system is a highly bioactive pharmacophore. In the absence of specific data, it must be treated as a potential skin sensitizer and a severe eye irritant.
-
Carbonitrile Group (-C≡N): While aromatic nitriles are covalently stable and less prone to releasing free cyanide than aliphatic nitriles, they still pose acute toxicity risks via inhalation, ingestion, or dermal absorption[2]. They are known to cause severe respiratory tract irritation.
-
Physical State Hazards: Assuming the compound is a lyophilized powder or crystalline solid, electrostatic aerosolization during weighing is the primary route of accidental exposure.
According to the National Research Council's Prudent Practices in the Laboratory, any novel compound with unknown toxicity must be treated as a Particularly Hazardous Substance (PHS)[3].
Personal Protective Equipment (PPE) Matrix
Under OSHA 29 CFR 1910 Subpart I, a hazard assessment dictates the specific PPE required[4]. The following table outlines the mandatory PPE for handling this compound, driven by the scientific rationale of the chemical's properties.
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses lack orbital seals. Goggles are required to prevent micro-dust ingress during weighing and solvent splashes during solubilization[5],[6]. |
| Hand (Inner) | 4-mil Nitrile Gloves | Provides baseline dexterity and protection against dry powder[7]. |
| Hand (Outer) | 8-mil Neoprene or Extended-cuff Nitrile | Critical: Required when solubilizing the compound. Solvents like DMSO or DMF act as carriers, rapidly transporting dissolved nitriles through thin gloves into the stratum corneum. |
| Body | Flame-Resistant (FR) Lab Coat | Protects against static discharge which could ignite airborne dust or flammable solvents used in the reaction[5]. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory only if weighing outside a certified fume hood. Otherwise, a Class II BSC or Fume Hood is the primary engineering control[8]. |
Operational Workflow: Step-by-Step Methodology
Protocol: Solubilization and Reaction Setup for 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Phase 1: Preparation & Donning
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (FPM)[8].
-
Don PPE: Put on the FR lab coat, ANSI Z87.1 goggles, and the inner layer of 4-mil nitrile gloves[6].
-
Static Control: Discharge static electricity from your body using a grounding pad. Heterocyclic powders often carry static charges that cause them to "jump" from spatulas, leading to contamination.
Phase 2: Handling & Weighing 4. Secondary Containment: Place the chemical vial inside a secondary containment tray within the fume hood. 5. Outer Gloving: Don the outer layer of heavy-duty neoprene gloves. 6. Weighing: Use a static-free, grounded micro-spatula. Weigh the compound directly into the tared reaction vessel (e.g., a scintillation vial) inside the hood to prevent aerosol exposure. 7. Solvent Addition: Add the carrier solvent (e.g., DMSO, DMF, or DCM) slowly down the side of the vessel. Causality note: Do not inject solvent forcefully directly onto the powder, as the displacement of air can aerosolize the fine particulates before they dissolve.
Phase 3: Doffing & Decontamination 8. Seal Vessel: Cap the reaction vessel tightly before removing it from the hood. 9. Doff Outer Gloves: Remove the outer contaminated gloves using the "beak method" (pulling inside out) to avoid touching the exterior. Dispose of them in solid hazardous waste. 10. Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% IPA), followed by a water wipe to hydrolyze any residual traces.
Spill Response & Disposal Plan
For a Solid Spill (<50 grams):
-
Isolate: Stop work immediately and alert nearby personnel.
-
Contain (No Sweeping): Do NOT sweep dry powder, as this generates a toxic respiratory cloud. Instead, cover the spill with damp absorbent paper (dampened with water or a compatible low-volatility solvent)[9].
-
Collect: Use a non-sparking scoop to transfer the wet absorbent and powder into a sealable hazardous waste container.
-
Clean: Wash the area thoroughly with soap and water[10].
Disposal Logistics:
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a labeled, sealed chemical waste bin designated for "Toxic Organic Solids".
-
Liquid Waste: Aqueous and organic waste must be strictly segregated. Halogenated and non-halogenated organic waste containing this compound must be incinerated by an approved waste disposal plant[10].
Process Visualization
Caption: Workflow for handling 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile and PPE checkpoints.
References
-
Title: Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]
-
Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Personal Protective Equipment Standard (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google 圖書 [books.google.com.hk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. osha.gov [osha.gov]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
